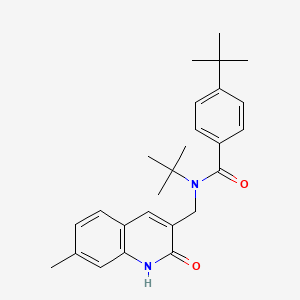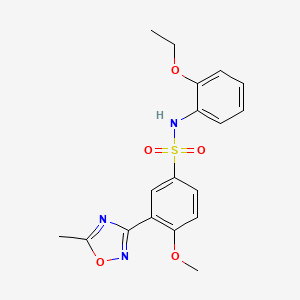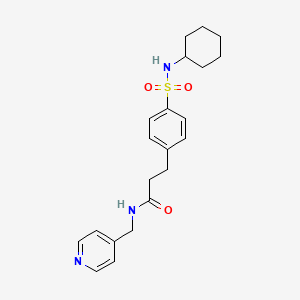
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide, also known as FPOP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPOP is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes. In
Mécanisme D'action
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide targets the protein-protein interactions involved in various biological processes. It binds to specific sites on proteins, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can disrupt cellular signaling pathways and lead to the inhibition of various biological processes.
Biochemical and Physiological Effects:
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting the interactions between proteins involved in cell proliferation and survival. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the interactions between proteins involved in the inflammatory response. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has also been found to have neuroprotective effects by inhibiting the interactions between proteins involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its specificity for protein-protein interactions, its ability to disrupt cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide. One potential direction is to further investigate its therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide and its derivatives. Additionally, further studies are needed to determine the toxicity and potential side effects of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo. Finally, the development of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide-based therapies requires further investigation into the pharmacokinetics and pharmacodynamics of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo.
Méthodes De Synthèse
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole. Finally, the target compound 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide is obtained by reacting 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole with 3-methoxybenzaldehyde and propanamide.
Applications De Recherche Scientifique
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on the protein-protein interactions involved in various biological processes, including cancer, inflammation, and neurodegenerative diseases. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-6-4-5-12(11-13)20-16(23)9-10-17-21-18(22-25-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJFCKTAGADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














